molecular formula C10H18BrNO2 B2421592 Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate CAS No. 2287271-88-7

Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate

Cat. No.: B2421592
CAS No.: 2287271-88-7
M. Wt: 264.163
InChI Key: OACMKTWDXOQYRD-ZKCHVHJHSA-N
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Description

Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate is a versatile chemical compound used in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate typically involves the reaction of cyclobutylamine with tert-butyl chloroformate to form the corresponding carbamate. This intermediate is then brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such transformations are less common.

Common Reagents and Conditions

    Nucleophilic substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Carried out in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Oxidation: Conditions vary depending on the desired oxidation state and functional group transformations.

Major Products

    Nucleophilic substitution: Produces various substituted cyclobutyl carbamates depending on the nucleophile used.

    Reduction: Yields the corresponding methyl-substituted cyclobutyl carbamate.

    Oxidation: Results in oxidized derivatives, though specific products depend on the reaction conditions.

Scientific Research Applications

Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Medicine: Investigated for its potential in drug discovery, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate depends on its specific application In synthetic chemistry, it acts as a versatile intermediate, participating in various reactions to form more complex structures

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-(3-bromopropyl)carbamate: Similar structure but with a propyl chain instead of a cyclobutyl ring.

    Tert-butyl bromoacetate: Contains a bromoacetate group instead of a bromomethyl group.

    Tert-butyl carbamate: Lacks the bromomethyl and cyclobutyl groups, serving as a simpler carbamate.

Properties

IUPAC Name

tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11/h7-8H,4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACMKTWDXOQYRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287271-88-7, 2137037-13-7
Record name tert-butyl N-[(1r,3r)-3-(bromomethyl)cyclobutyl]carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-tert-butyl N-[(1s,3s)-3-(bromomethyl)cyclobutyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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